molecular formula C5H10O4 B118218 1-deoxy-D-xylulose CAS No. 60299-43-6

1-deoxy-D-xylulose

Cat. No.: B118218
CAS No.: 60299-43-6
M. Wt: 134.13 g/mol
InChI Key: IGUZJYCAXLYZEE-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deoxy-D-xylulose is a crucial intermediate in the non-mevalonate pathway, which is responsible for the biosynthesis of isoprenoids in many bacteria, algae, and plant plastids. This compound plays a significant role in the synthesis of terpenoids, which are essential for various biological processes, including photosynthesis, respiration, and growth regulation in plants .

Mechanism of Action

Target of Action

1-Deoxy-D-xylulose primarily targets two proteins: This compound 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase . These proteins play crucial roles in the non-mevalonate pathway, which is essential for the biosynthesis of terpenoids .

Mode of Action

This compound interacts with its targets to facilitate the synthesis of terpenoids. It acts as an intermediate in the non-mevalonate pathway . The exact molecular interactions between this compound and its targets are still under investigation.

Biochemical Pathways

This compound is involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . This pathway is distinct from the mevalonate pathway found in animals, fungi, and archaea . The MEP pathway is responsible for the synthesis of isoprenoids, a class of compounds that includes terpenoids .

Pharmacokinetics

It’s known that it’s a metabolite of the non-mevalonate pathway, generally found in prokaryotes . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in the production of terpenoids, which are the most abundant secondary metabolites in plants . Terpenoids play essential roles in plant respiration, photosynthesis, growth, and development . They also mediate several other biological processes, such as resistance to various biotic and abiotic stresses, volatile emission for attracting pollinators in reproductive processes, and intracellular signal transduction .

Action Environment

The action of this compound is influenced by environmental factors. For example, in tomatoes, the expression of the DXS gene, which is involved in the synthesis of this compound, can respond to exposure to methyl jasmonate . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

1-Deoxy-D-xylulose is a metabolite of the non-mevalonate pathway, generally found in prokaryotes, as a precursor to isoprenoids as well as non-isoprenoids like vitamins . The first rate-limiting enzyme involved in the MEP pathway for terpenoids biosynthesis is this compound-5-phosphate synthase (DXS) . DXS catalyzes the formation of DXP via condensation of D-glyceraldehyde 3-phosphate (D-GAP) and pyruvate .

Cellular Effects

This compound plays essential roles in many physiological processes, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense . It affects the accumulation of secondary metabolites in plants . In tomatoes, for example, the DXS gene is associated with the synthesis of photosynthetic pigments .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the MEP pathway. The active site of DXS, the enzyme that catalyzes the first step in this pathway, is located at the interface of domains I and II in the same monomer . The coenzyme thiamine pyrophosphate (TPP) is mostly buried in the complex, but the C2 atom of its thiazolium ring is exposed to a solvent-accessible tunnel that is likely the substrate-binding site .

Temporal Effects in Laboratory Settings

It is known that DXS, the enzyme that catalyzes the first step in the MEP pathway involving this compound, is stable and conservative .

Metabolic Pathways

This compound is involved in the MEP pathway for the biosynthesis of isoprenoids . This pathway is a metabolic route leading to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by seven enzymatic reaction steps .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented in the literature. It is known that the enzymes of the DXP pathway of P. falciparum are localized inside the apicoplast .

Subcellular Localization

This compound is synthesized in the plastids . For instance, in tomatoes, both DXS1 and DXS2, the enzymes that catalyze the first step in the MEP pathway involving this compound, were found to be localized in the chloroplast .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deoxy-D-xylulose can be synthesized through enzymatic reactions involving this compound-5-phosphate synthase. This enzyme catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form this compound-5-phosphate, which can then be converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant microorganisms engineered to overexpress the necessary enzymes. These microorganisms are cultivated in bioreactors under optimized conditions to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-D-xylulose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Deoxy-D-xylulose has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a key intermediate in the non-mevalonate pathway, which is distinct from the mevalonate pathway found in animals and fungi. This makes it a valuable target for developing antibiotics and herbicides that specifically inhibit the non-mevalonate pathway without affecting the mevalonate pathway in humans .

Properties

IUPAC Name

(3S,4R)-3,4,5-trihydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUZJYCAXLYZEE-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209046
Record name 1-Deoxy-2-pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60299-43-6
Record name 1-Deoxy-2-pentulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-2-pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-deoxy-D-xylulose
Reactant of Route 2
Reactant of Route 2
1-deoxy-D-xylulose
Reactant of Route 3
1-deoxy-D-xylulose
Reactant of Route 4
1-deoxy-D-xylulose
Reactant of Route 5
1-deoxy-D-xylulose
Reactant of Route 6
1-deoxy-D-xylulose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.